molecular formula C18H25NO7S B127734 Boc-trans-4-Tosyloxy-L-proline methyl ester CAS No. 88043-21-4

Boc-trans-4-Tosyloxy-L-proline methyl ester

Cat. No. B127734
CAS RN: 88043-21-4
M. Wt: 399.5 g/mol
InChI Key: UKVKNGDXVREPDE-HIFRSBDPSA-N
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Description

“Boc-trans-4-Tosyloxy-L-proline methyl ester” is a chemical compound with the molecular formula C18H25NO7S . It is used in the preparation of bicycloazahydantoins, which act as androgen receptor antagonists .


Molecular Structure Analysis

The molecular weight of “Boc-trans-4-Tosyloxy-L-proline methyl ester” is 399.5 g/mol . The IUPAC name is 1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

“Boc-trans-4-Tosyloxy-L-proline methyl ester” is used in the preparation of bicycloazahydantoins . Bicycloazahydantoins are known to act as androgen receptor antagonists .


Physical And Chemical Properties Analysis

“Boc-trans-4-Tosyloxy-L-proline methyl ester” is described as colourless crystals . It has a molecular weight of 399.5 g/mol .

Scientific Research Applications

  • Synthesis and Derivative Formation :

    • Boc-cis-4-fluoro-L-proline and 4-difluoro-L-proline, usable in classical peptide synthesis, can be obtained from trans-4-hydroxy-L-proline methyl ester (Demange, Menez, & Dugave, 1998).
    • cis-LC15-0133 Tartrate, a potent dipeptidyl peptidase IV inhibitor, involves the synthesis of (4S)-N-Boc-4-fluoro-l-proline methyl ester from trans-4-hydroxy-l-proline (Kim, Kim, Lee, & Shin, 2008).
  • Peptide Bond Isomerization :

  • Chiral Separation in Pharmaceutical Compounds :

    • Proline derivatives such as Boc-proline and its variants have been studied for chiral separation using high-performance liquid chromatography, which is crucial for pharmaceutical applications (Zhao & Pritts, 2007).
  • Diastereoselective Synthesis :

  • Radiopharmaceuticals and Imaging :

    • The synthesis of cis-4-[18F]fluoro-L-proline and trans-4-[18F]fluoro-L-proline for imaging in positron emission tomography (PET) involved the use of N-t-butoxycarbonyl-4-p-tosyloxy-L-proline methyl ester (Mazza, 2000).
  • Catalytic Properties in Chemical Synthesis :

    • O-ferrocenoyl hydroxyproline conjugates synthesized from trans-hydroxy-L-proline amino acids were studied for their catalytic properties in chemical reactions (Al-Momani & Lataifeh, 2013).
  • Alkylation Reactions :

    • The alkylation of cis- and trans-4-fluoro-N-Boc-l-proline methyl esters was studied for its diastereoselectivity, which is important in the synthesis of specific molecular structures (Filosa, Holder, & Auberson, 2006).
  • Synthesis of Unnatural Proline-Based Amino Acids :

Future Directions

“Boc-trans-4-Tosyloxy-L-proline methyl ester” is used in the preparation of bicycloazahydantoins . Given the importance of androgen receptor antagonists in medical research, particularly in the study of diseases like prostate cancer, it’s likely that this compound will continue to be of interest in future research.

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO7S/c1-12-6-8-14(9-7-12)27(22,23)26-13-10-15(16(20)24-5)19(11-13)17(21)25-18(2,3)4/h6-9,13,15H,10-11H2,1-5H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVKNGDXVREPDE-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540465
Record name 1-tert-Butyl 2-methyl (2S,4R)-4-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-trans-4-Tosyloxy-L-proline methyl ester

CAS RN

88043-21-4
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-[[(4-methylphenyl)sulfonyl]oxy]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88043-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 2-methyl (2S,4R)-4-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 2-methyl (2S,4R)-4-{[(4-methylphenyl)sulfonyl]oxy}pyrrolidine-1,2-dicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of trans-N-Boc-4-hydroxy-L-proline methyl ester (7) in pyridine and dry DCM at 0° C. is added 4-methyl-benzenesulfonyl chloride. After adding, the mixture is refluxed overnight. The solvent is evaporated and then the residue is dissolved in CH2Cl2. After removal of solvent, the crude 4-(toluene-4-sulfonyloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester is obtained, which is used in the following reaction without further purification. To a solution of 4-(toluene-4-sulfonyloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester thus obtained above in dry DMF is added NaN3 in one portion, and the reaction mixture is stirred at about 50° C. for 5 h. The resulting mixture is purified to give 4-azido-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (8).
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Synthesis routes and methods II

Procedure details

To a solution of trans-N-Boc-4-hydroxy-L-proline methyl ester (45 g, 0.183 mol) in pyridine (140 ml) and dry DCM (140 ml) at 0° C. was added dropwise 4-methyl-benzenesulfonyl chloride (41.9 g, 0.22 mol). After adding, the mixture was refluxed overnight. The solvent was evaporated and then the residue was dissolved in CH2Cl2 (140 ml). The organic phase was washed with water (150 ml), brine (140 mL), and dried over sodium sulphate. After removal of solvent, the crude 4-(toluene-4-sulfonyloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester 73.2 g (92%) was obtained as yellow oil, which was used in the following reaction without further purification.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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